1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Drug-likeness Physicochemical profiling Library design

This compound is a fully synthetic, small-molecule urea derivative (MW 334.85 g/mol, clogP 2.65) that conforms to Lipinski's rules. Its N3-(dimethylamino-pyrrolyl)ethyl substitution creates a unique 3D pharmacophore not found in any commercial screening library. Procure it as a singleton hit for ATP-pocket kinase panels, a calibration standard for UV-based assays, or a diversification-ready intermediate for SAR campaigns. No target-specific data exist, guaranteeing proprietary results for your screening program.

Molecular Formula C17H23ClN4O
Molecular Weight 334.85
CAS No. 1207020-82-3
Cat. No. B2633909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
CAS1207020-82-3
Molecular FormulaC17H23ClN4O
Molecular Weight334.85
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)Cl)N(C)C
InChIInChI=1S/C17H23ClN4O/c1-21(2)16(15-5-4-10-22(15)3)12-20-17(23)19-11-13-6-8-14(18)9-7-13/h4-10,16H,11-12H2,1-3H3,(H2,19,20,23)
InChIKeyRFCCVFRHGJGJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 400 mg / 5.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1207020-82-3 Procurement: Structural Identity and Physicochemical Baseline for a 4-Chlorobenzyl Urea Screening Candidate


1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea (CAS 1207020-82-3) is a fully synthetic, small-molecule urea derivative (MF: C₁₇H₂₃ClN₄O; MW: 334.85 g·mol⁻¹; InChI Key: RFCCVFRHGJGJFC-UHFFFAOYSA-N) featuring a 4-chlorobenzyl moiety at N1 and a branched N3–ethyl chain bearing both a dimethylamino group and a 1-methyl-1H-pyrrol-2-yl substituent [1]. The compound is catalogued in the ZINC purchasable-compound library (ZINC237259564) and conforms to Lipinski’s rule-of-five (clogP ≈ 2.65; tPSA ≈ 50.2 Ų; 1 HBD; 5 HBA; 6 rotatable bonds), placing it in oral-drug-like chemical space [2]. To date, no target-specific bioactivity data, in vivo efficacy, or ADMET profiling for this molecule have been published in peer-reviewed primary literature or deposited in authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay [3].

Why a Generic Urea Derivative Cannot Substitute for 1207020-82-3 in Focused Screening: Structural Uniqueness Argument


Although urea derivatives are a well-precedented chemotype in medicinal chemistry, substitution at the N3 position with a 2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl group generates a topology that has no commercial off-the-shelf duplicate in major screening libraries [1]. The simultaneous presence of a basic dimethylamino centre (predicted pKₐ ≈ 8·5–9·5), a π-excessive 1-methylpyrrole ring, and a 4-chlorobenzyl hydrophobic anchor creates a 3D pharmacophore distinct from 4-chlorobenzyl ureas bearing simple alkyl, cycloalkyl, or thienyl replacements at N3 . In the absence of disclosed target engagement data, this unique shape and electrostatic profile is the sole verifiable differentiator from close analogs such as 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea or 1-(4-chlorobenzyl)-3-methylurea, meaning substitution directly alters the accessible conformational and interaction space and may invalidate any screening result or SAR hypothesis tied to this exact structure .

Quantitative Evidence Audit for 1207020-82-3: What Is Measured vs. What Is Missing


Physicochemical Differentiation from Closest Structural Analogs by Computed Descriptors

When no target-based potency data are available, computed molecular descriptors become the only evidence basis for selecting one analog over another. For 1207020-82-3, the combination of clogP (2.65), tPSA (50.2 Ų), and the presence of a single H-bond donor distinguishes it from the cyclohexyl analog (predicted clogP ≈ 3.5; one additional H-bond donor absent) and the 4-chlorobenzyl-3-methylurea (clogP ≈ 1.9; one fewer H-bond acceptor) [1][2]. These differences alter predicted membrane permeability and solubility profiles, which are critical when a specific physicochemical window must be maintained in a screening cascade [2].

Drug-likeness Physicochemical profiling Library design

Structural Scaffold Comparison: 4-Chlorobenzyl Urea vs. Heteroaryl Urea Kinase Inhibitor Fragments

Patent landscaping of urea-based kinase inhibitors reveals that N-(4-chlorobenzyl)-substituted ureas have been claimed as CHK1 and MAP kinase inhibitor scaffolds (e.g., US 2006/0079541 A1; WO 2006/034440) [1]. However, those exemplifications almost exclusively feature a substituted phenyl or heteroaryl group at the N3 position, not a dimethylamino-pyrrole-ethyl branch. This patent corpus establishes that the 4-chlorobenzyl urea fragment is a privileged kinase hinge-binding motif, but provides no quantitative IC₅₀ data for 1207020-82-3 itself. The closest claimed compounds (bearing 3-substituted phenyl ureas) typically show CHK1 IC₅₀ values in the 0.1–10 µM range [1].

Kinase inhibition Scaffold analysis Fragment-based drug discovery

Lipinski Compliance and Rotatable Bond Count as a Differentiator within Urea Screening Sets

Among commercially available screening compounds bearing both a 4-chlorobenzyl urea group and a basic nitrogen-containing heterocycle, 1207020-82-3 presents a balanced rotatable bond count (nRotB = 6) and moderate lipophilicity (clogP = 2.65) that places it within the 'lead-like' space preferred for fragment elaboration and hit-to-lead optimization [1]. This contrasts with 4-chlorobenzyl urea derivatives featuring longer alkyl linkers or biaryl extensions, which frequently exceed nRotB > 8 and clogP > 4, reducing ligand efficiency and increasing risk of poor solubility [1]. Though no paired biological data exist to confirm superior developability, the calculated metrics indicate that 1207020-82-3 avoids the molecular-property inflation seen in many singleton screening hits derived from large combinatorial libraries [1].

Compound library curation Drug-like filters Lead-likeness

Application Scenarios for 1207020-82-3: Where the Currently Available Data Support Its Use


Scaffold-Focused Kinase or Enzyme Panel Screening Where the 4-Chlorobenzyl Urea Motif Is a Known Binding Element

The 4-chlorobenzyl urea substructure is a validated hinge-binding or allosteric-site motif in multiple kinase and enzyme inhibitor programs [1]. 1207020-82-3 can be deployed as a singleton screening hit for panel profiling against CHK1, MAP kinases, or other ATP-pocket targets where patent precedent suggests activity for this chemotype. Because no quantitative target data exist for this exact molecule, results from such screening should be interpreted as hypothesis-generating rather than confirmatory [1].

Physicochemical Calibration Standard in Lead-like Compound Collections

With its moderate clogP (2.65), low rotatable-bond count (6), and single H-bond donor, 1207020-82-3 sits at the centre of lead-like chemical space [2]. It can serve as an internal physicochemical reference compound when calibrating solubility, permeability, or logD assays for urea-containing screening libraries, especially where a 4-chlorobenzyl chromophore facilitates UV-based quantification [2].

Synthetic Intermediary for Urea-Focused Parallel Chemistry or Late-Stage Functionalization

The dimethylamino group at the N3-ethyl branch provides a tertiary amine handle amenable to N-oxidation, quaternisation, or C–H functionalisation, while the 4-chlorobenzyl ring is a reactive site for cross-coupling (e.g., Suzuki–Miyaura) . Laboratories performing structure-activity relationship (SAR) expansion around the dimethylamino-pyrrole urea scaffold may procure 1207020-82-3 as a diversification-ready intermediate .

Negative Control or Inactive Comparator for Validated Urease or Carbonic Anhydrase Inhibitors

Simple 4-chlorobenzyl ureas have shown weak inhibitory activity against urease (IC₅₀ >> 100 µM) [3]. While no data exist for 1207020-82-3 itself, its structural similarity to inactive 1-(4-chlorobenzyl)urea suggests it may serve as a negative control in enzymatic assays where potent inhibition arises from the N3 substituent group rather than the 4-chlorobenzyl fragment alone [3].

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